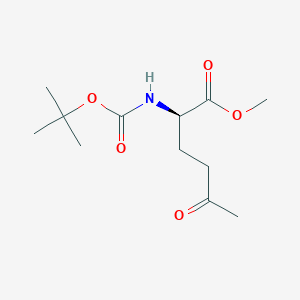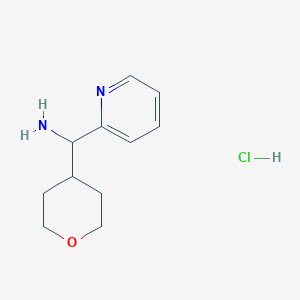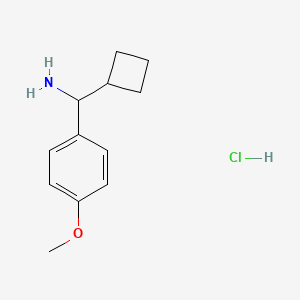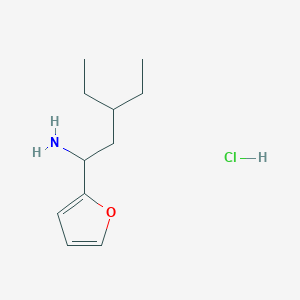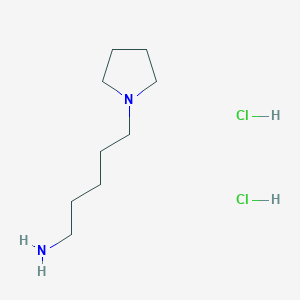
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride
Übersicht
Beschreibung
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1624260-73-6 . It has a molecular weight of 229.19 . It is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-(pyrrolidin-1-yl)pentan-1-amine dihydrochloride . The InChI code is 1S/C9H20N2.2ClH/c10-6-2-1-3-7-11-8-4-5-9-11;;/h1-10H2;2*1H . The InChI key is RNTIRZHIEMOUEE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . The compound has a molecular weight of 229.19 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization : This compound has been identified and analyzed using various spectroscopic methods. Spectroscopic studies, including GC-MS, IR, NMR, electronic absorption spectroscopy, and X-ray diffraction, have been employed to examine the properties of novel hydrochloride salts of cathinones related to 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride (Nycz, Paździorek, Małecki, & Szala, 2016).
Pyrrole and Pyrrole Derivatives Synthesis : This chemical is part of the broader family of pyrrole derivatives. Pyrroles are crucial in forming important biological molecules like heme and chlorophyll. Derivatives of pyrrole, including pyrrolidines, are synthesized through reactions involving amines and carbonyl-containing compounds, indicating potential applications in organic synthesis and pharmacology (Anderson & Liu, 2000).
Synthesis of Substituted Pyrrolidines : The compound has potential uses in the synthesis of substituted pyrrolidines, which are important in medicinal chemistry. The synthesis involves reductive cyclization of related compounds, highlighting its utility in creating complex organic molecules (Sastry, Mangelinckx, Lucas, & Kimpe, 2011).
Preparation of Disubstituted Pyrrolidin-2-ones : Research has focused on synthesizing 1,5-disubstituted pyrrolidin-2-ones, indicating the significance of this compound in organic synthesis and potential pharmaceutical applications. The process involves nucleophilic substitution reactions, showcasing its versatility in chemical synthesis (Katritzky, Mehta, He, & Cui, 2000).
Catalytic Dehydration Studies : The compound has been studied in catalytic dehydration processes over various oxide catalysts, including rare earth oxides. Such studies are crucial in understanding catalytic mechanisms and developing industrial chemical processes (Ohta, Yamada, & Sato, 2016).
Structural Characterization in Organic Synthesis : Its structural derivatives have been characterized using NMR spectroscopy in organic synthesis, demonstrating its importance in understanding molecular structures in chemical reactions (Aggarwal, Sumran, Claramunt, Sanz, & Elguero, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-2-1-3-7-11-8-4-5-9-11;;/h1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIRZHIEMOUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





